trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide
Overview
Description
JNJ-5207787 is an antagonist of the neuropeptide Y (NPY) receptor Y2 that blocks peptide YY binding (IC50 = 100 nM). It displays 100-fold selectivity for Y2 over other NPY receptors and has minimal effect on a panel of 50 receptors, ion channels, and transporters, except for sodium channel 2.1 JNJ-5207787 is intraperitoneally bioavailable and brain penetrant in rats, occupying maximally 50% of Y2 receptor binding sites in the hypothalamic area.
JNJ-5207787 is a small molecule antagonist of the neuropeptide Y Y2 receptor.
Scientific Research Applications
Neuropeptide Y Y2 Receptor Antagonist
Trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide, known as JNJ-5207787, is a neuropeptide Y Y2 receptor antagonist. It has been characterized for its in vitro pharmacological properties. JNJ-5207787 inhibits the binding of peptide YY to human Y2 receptor in cells and rat hippocampus. It is highly selective, showing over 100-fold selectivity versus human Y1, Y4, and Y5 receptors. Its ability to penetrate the brain and occupy Y2 receptor bindingsites in rats after administration suggests its potential as a pharmacological tool for exploring the role of central and peripheral Y2 receptors in vivo (Bonaventure et al., 2004).
Harmonic Generation Response in Organic Solids
Research has explored the role of compounds like Trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide in noncentrosymmetric organic solids. These compounds have shown a strong second harmonic generation (SHG) response, suggesting potential applications in nonlinear optics. The presence of two chiral centers and potential hydrogen-bonding groups contributes to their successful acentric packing arrangements, which is crucial for their strong SHG response and potential ferroelectric behavior (Zhao et al., 2004).
Antimicrobial Polyacrylamides
Polycyclic chalcone-containing polyacrylamides, which include structures derived from compounds similar to Trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide, have been synthesized and shown promising antibacterial and antifungal activities. Their potential as antimicrobial agents is significant, particularly against various tested bacteria and fungi (Boopathy et al., 2017).
Synthesis in Heterocyclic Chemistry
The compound and its derivatives have also been used in the synthesis of various heterocyclic compounds. These syntheses have led to the creation of novel structures with potential biological activity, highlighting the compound's role as a versatile precursor in organic and medicinal chemistry (Panchal & Patel, 2011).
properties
IUPAC Name |
(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O2/c1-24(37)35-20-14-28-10-11-30(22-31(28)35)36(32(38)12-9-26-7-4-8-27(21-26)23-33)29-15-18-34(19-16-29)17-13-25-5-2-3-6-25/h4,7-12,21-22,25,29H,2-3,5-6,13-20H2,1H3/b12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEJCLDJIFTPPH-FMIVXFBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)C=CC5=CC(=CC=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)/C=C/C5=CC(=CC=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438082 | |
Record name | JNJ-5207787 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide | |
CAS RN |
683746-68-1 | |
Record name | N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-(1-(2-cyclopentyl-ethyl)-piperidin-4yl)acrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0683746681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-5207787 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JNJ-5207787 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW44B6FA0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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